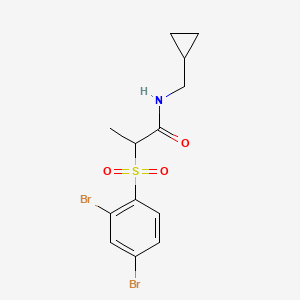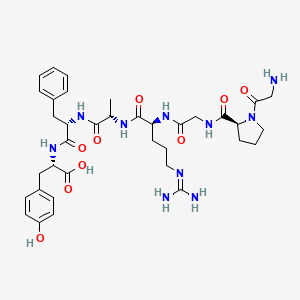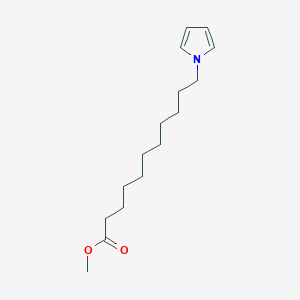
2-Amino-4-(dimethylamino)-6-hydroxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-(dimethylamino)-6-hydroxybenzaldehyde is an organic compound with a complex structure that includes amino, dimethylamino, and hydroxy functional groups attached to a benzaldehyde core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(dimethylamino)-6-hydroxybenzaldehyde typically involves multi-step reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable benzaldehyde derivative.
Amination: Introduction of the amino group through a reaction with ammonia or an amine.
Dimethylation: The dimethylamino group is introduced using dimethylamine under controlled conditions.
Hydroxylation: The hydroxy group is added via a hydroxylation reaction, often using a hydroxylating agent like hydrogen peroxide.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-4-(dimethylamino)-6-hydroxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.
Substitution: The amino and hydroxy groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenating agents for introducing halogens, followed by nucleophilic substitution.
Major Products
Oxidation: 2-Amino-4-(dimethylamino)-6-hydroxybenzoic acid.
Reduction: 2-Amino-4-(dimethylamino)-6-hydroxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Amino-4-(dimethylamino)-6-hydroxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Amino-4-(dimethylamino)-6-hydroxybenzaldehyde involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4-(dimethylamino)-6-hydroxybenzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
2-Amino-4-(dimethylamino)-6-hydroxybenzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde.
2-Amino-4-(dimethylamino)-6-hydroxybenzene: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
Uniqueness
2-Amino-4-(dimethylamino)-6-hydroxybenzaldehyde is unique due to the presence of both amino and dimethylamino groups, which can participate in a wide range of chemical reactions. This makes it a versatile intermediate in organic synthesis and a valuable compound for various scientific research applications.
Propiedades
Número CAS |
674286-93-2 |
|---|---|
Fórmula molecular |
C9H12N2O2 |
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
2-amino-4-(dimethylamino)-6-hydroxybenzaldehyde |
InChI |
InChI=1S/C9H12N2O2/c1-11(2)6-3-8(10)7(5-12)9(13)4-6/h3-5,13H,10H2,1-2H3 |
Clave InChI |
WOVVEQCABCHJNC-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC(=C(C(=C1)O)C=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(4-Methylphenyl)ethenyl]benzaldehyde](/img/structure/B12550138.png)

methanone](/img/structure/B12550145.png)
![5-[4-(Benzenesulfonyl)phenyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B12550163.png)





![3-(5-{[(Pyridin-3-yl)methyl]amino}pyridin-3-yl)benzamide](/img/structure/B12550199.png)

![D-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-4-fluoro-3-nitro-](/img/structure/B12550211.png)

![4-Chloro-1-[4-(1-hydroxy-2-methylpropan-2-yl)phenyl]butan-1-one](/img/structure/B12550231.png)
